2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid
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Overview
Description
2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a sulfonylamino group substituted with nitro and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 3,4-dimethylbenzenesulfonamide, followed by coupling with benzoic acid derivatives under specific reaction conditions. The nitration step requires the use of concentrated nitric acid and sulfuric acid as reagents, while the coupling reaction may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. The nitro group may also play a role in redox reactions within biological systems, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-5-nitrobenzenesulfonamide: Shares a similar core structure but lacks the benzoic acid moiety.
2-(3,4-Dimethyl-5-nitro-phenylsulfonylamino)-benzoic acid: Similar structure but with different substitution patterns.
Uniqueness
2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[(3,4-dimethyl-5-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-9-7-11(8-14(10(9)2)17(20)21)24(22,23)16-13-6-4-3-5-12(13)15(18)19/h3-8,16H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMERULCGQGCLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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